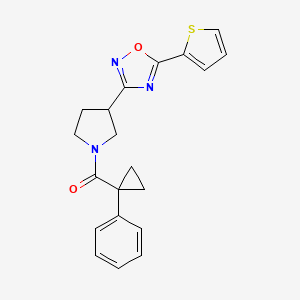

(1-Phenylcyclopropyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Phenylcyclopropyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

The interaction of the compound with its targets would typically involve the formation of non-covalent bonds (like hydrogen bonds, ionic bonds, and van der Waals forces) between the compound and specific amino acid residues in the target protein. This can lead to changes in the conformation and function of the protein .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets a receptor involved in a signaling pathway, it could modulate the activity of that pathway and have downstream effects on cellular functions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its physicochemical properties, such as its size, charge, lipophilicity, and stability. These properties can influence the compound’s bioavailability, half-life, and potential for drug-drug interactions .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound might be more effective or stable under certain pH conditions .

Actividad Biológica

The compound (1-Phenylcyclopropyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone , with CAS number 2034554-42-0 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula of the compound is C20H19N3O2S with a molecular weight of 365.5 g/mol . The structure includes a phenylcyclopropyl moiety and a pyrrolidine ring substituted with a thiophenyl oxadiazole, which are key components believed to contribute to its biological activity .

Anticancer Potential

Recent studies have indicated that compounds featuring similar structural motifs exhibit significant anticancer properties. The oxadiazole and thiophene rings are known to enhance the interaction with biological targets, potentially leading to apoptosis in cancer cells. For instance, derivatives of oxadiazole have shown promise in inhibiting tumor growth through various mechanisms including microtubule disruption and modulation of signaling pathways .

The proposed mechanism involves the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. The presence of the pyrrolidine ring may facilitate binding to these targets, enhancing the efficacy of the compound. Additionally, compounds with thiophene and oxadiazole moieties often demonstrate increased selectivity for cancer cells over normal cells, minimizing side effects .

Structure-Activity Relationship (SAR)

A thorough investigation into the structure-activity relationship (SAR) reveals that modifications to the phenyl and cyclopropyl groups can significantly impact biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Increased electron-withdrawing groups on phenyl | Enhanced cytotoxicity |

| Alteration in cyclopropane substituents | Changes in binding affinity to target enzymes |

This SAR analysis underscores the importance of molecular design in optimizing therapeutic efficacy .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanisms underlying its activity are still being investigated but may involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 10 | Cell cycle arrest |

| A549 (Lung) | 12 | Inhibition of proliferation |

In vitro studies indicate that the compound exhibits selective toxicity toward cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Neuropharmacological Potential

The compound's structure suggests possible interactions with central nervous system targets. Preliminary studies have indicated that derivatives of similar structures can act as modulators of G protein-coupled receptors (GPCRs), which are crucial in neuropharmacology. This opens avenues for research into its potential use in treating neurological disorders.

Case Study 1: In Vivo Efficacy

In vivo experiments using xenograft models have demonstrated that the administration of the compound leads to significant tumor reduction. Varying doses were tested, revealing a dose-dependent efficacy that supports further exploration in clinical settings.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies show that the compound has a suitable half-life for therapeutic applications. The absorption, distribution, metabolism, and excretion (ADME) profile suggests that it could be viable for further development into a drug candidate.

Conclusion and Future Directions

The potential applications of (1-Phenylcyclopropyl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone span across oncology and neuropharmacology. Ongoing research is essential to elucidate its mechanisms of action and optimize its pharmacological properties for therapeutic use. Future studies should focus on expanding the understanding of its biological interactions and conducting comprehensive toxicity assessments to ensure safety in clinical applications.

Propiedades

IUPAC Name |

(1-phenylcyclopropyl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c24-19(20(9-10-20)15-5-2-1-3-6-15)23-11-8-14(13-23)17-21-18(25-22-17)16-7-4-12-26-16/h1-7,12,14H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALRVEUIXOYVQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.